REACTION_SMILES
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[NH2:17][c:18]1[cH:19][cH:20][c:21]([Cl:22])[cH:23][cH:24]1.[OH:1][c:2]1[cH:3][cH:4][cH:5][cH:6][c:7]1[C:8]([O:10][c:9]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)=[O:16]>>[OH:1][c:2]1[cH:3][cH:4][cH:5][cH:6][c:7]1[C:8](=[O:10])[NH:17][c:18]1[cH:19][cH:20][c:21]([Cl:22])[cH:23][cH:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Oc1ccccc1)c1ccccc1O
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Name
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Type
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product
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Smiles
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O=C(Nc1ccc(Cl)cc1)c1ccccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |